![molecular formula C6H12ClNO B2681794 [3-(Chloromethyl)-1-methylazetidin-3-yl]methanol CAS No. 2241139-52-4](/img/structure/B2681794.png)
[3-(Chloromethyl)-1-methylazetidin-3-yl]methanol
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Description
Scientific Research Applications
Catalytic Asymmetric Synthesis
A practical approach to the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates its application in catalytic asymmetric addition of organozinc reagents to aldehydes. This research highlights the potential of the four-membered heterocycle-based backbone as a chiral unit for catalytic asymmetric induction, achieving high enantioselectivities in various aldehyde additions (Wang et al., 2008).
Novel Synthesis of Functionalized Oxazolidinones
Research into the synthesis of enantiomerically pure oxazolidinones from aziridine-2-methanols showcases the application of intramolecular cyclization techniques. This work underlines the efficiency of generating functionalized oxazolidinones, which are valuable in medicinal chemistry (Park et al., 2003).
Multistep Synthesis for Thiopeptide Antibiotics
The synthesis of dimethyl sulfomycinamate through a multistep Bohlmann-Rahtz heteroannulation reaction illustrates the complexity of constructing molecules relevant to antibiotic research. This methodological development contributes to the synthesis of compounds within the sulfomycin family of thiopeptide antibiotics (Bagley et al., 2005).
Anticancer and Antimicrobial Heterocyclic Compounds
The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines highlight their potential as anticancer and antimicrobial agents. This research emphasizes the role of heterocyclic compounds in addressing pathogen resistance to pharmaceutical drugs (Katariya et al., 2021).
Methanol-Based Industrial Biotechnology
Investigations into the role of methanol as a building block in the chemical industry demonstrate its utility in bioprocess technology. This includes its application in methylotrophic bacteria for the production of fine and bulk chemicals, highlighting methanol's potential as an alternative carbon source for biotechnological applications (Schrader et al., 2009).
properties
IUPAC Name |
[3-(chloromethyl)-1-methylazetidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-8-3-6(2-7,4-8)5-9/h9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENDKCSRNHGNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)(CO)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Chloromethyl)-1-methylazetidin-3-yl]methanol |
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